4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound that combines the structural features of quinoline and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both quinoline and thiazole moieties in its structure suggests that it may exhibit diverse pharmacological properties.
Mechanism of Action
Mode of action
The mode of action would depend on the specific targets of the compound. Quinoline and thiazole derivatives can act as inhibitors or activators of their targets, leading to changes in the biological activity of these targets .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Quinoline and thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Quinoline and thiazole derivatives generally have good bioavailability due to their planar structures and ability to form hydrogen bonds .
Result of action
The molecular and cellular effects of “4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide” would depend on its specific targets and mode of action. Quinoline and thiazole derivatives can have a variety of effects, such as anti-inflammatory, anticancer, and antimicrobial effects .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Quinoline and thiazole derivatives are generally stable under physiological conditions .
Biochemical Analysis
Biochemical Properties
The nature of these interactions could be due to the presence of the quinoline moiety and the 4-hydroxy group in the compound, which may form hydrogen bonds with biomolecules .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that it interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins and affects its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Quinoline and Thiazole Moieties: The final step involves the coupling of the quinoline and thiazole moieties through an amide bond formation. This can be achieved by reacting the quinoline-3-carboxylic acid with 4-methylthiazol-2-amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position of the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 8-positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the thiazole ring but shares the quinoline core.
N-(4-methylthiazol-2-yl)quinoline-3-carboxamide: Lacks the hydroxyl group at the 4-position of the quinoline ring.
Uniqueness
4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is unique due to the presence of both the hydroxyl group and the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-8-7-20-14(16-8)17-13(19)10-6-15-11-5-3-2-4-9(11)12(10)18/h2-7H,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGYEPHHCXAHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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